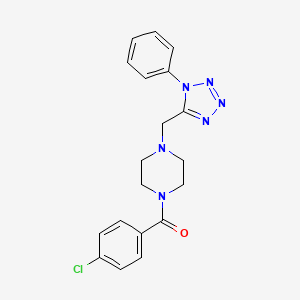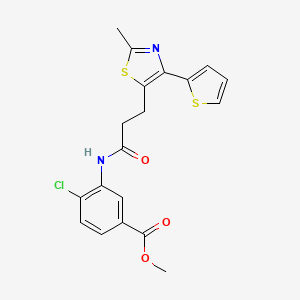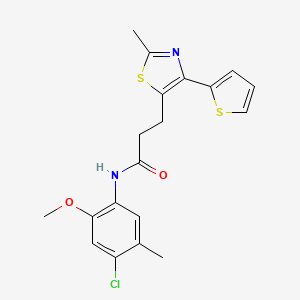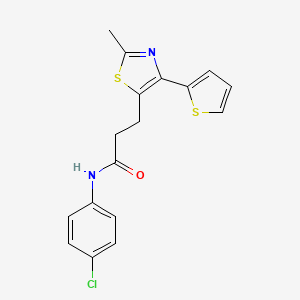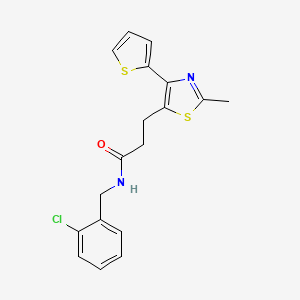
N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, also known as CTB, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTB is a small molecule that exhibits a unique mechanism of action and has shown promising results in various preclinical studies.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation, N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines, thereby alleviating the symptoms of inflammation. In neurological disorders, N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been reported to enhance cognitive function and memory by modulating the activity of neurotransmitters.
Mecanismo De Acción
The mechanism of action of N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide also inhibits the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cell proliferation and survival. Moreover, N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide modulates the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in the regulation of cognitive function and memory.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been reported to exhibit various biochemical and physiological effects in preclinical studies. In cancer, N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been shown to induce cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In inflammation, N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been demonstrated to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB and MAPKs. In neurological disorders, N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has been reported to enhance cognitive function and memory by modulating the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has several advantages as a research tool, including its small size, high purity, and unique mechanism of action. N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is also relatively easy to synthesize and purify, making it a cost-effective option for research studies. However, N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and mode of administration of N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide in research studies.
Direcciones Futuras
For research on N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide include elucidating its exact mechanism of action, exploring its potential therapeutic applications in other diseases, developing more potent and selective analogs, and optimizing its synthesis method.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS2/c1-12-21-18(15-7-4-10-23-15)16(24-12)8-9-17(22)20-11-13-5-2-3-6-14(13)19/h2-7,10H,8-9,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRSFGTGXKNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)CCC(=O)NCC2=CC=CC=C2Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




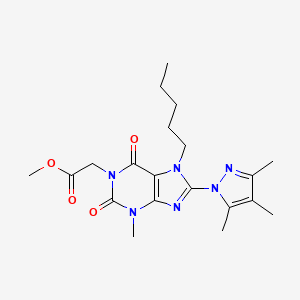
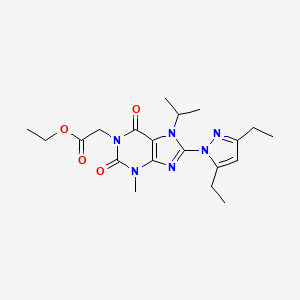

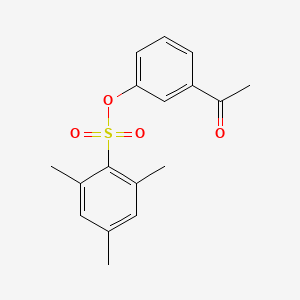
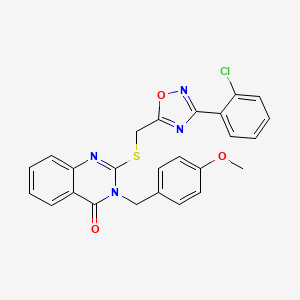
![2-{[5-(4-methylphenyl)-1-phenyl-1H-imidazol-2-yl]sulfanyl}acetonitrile](/img/structure/B3396350.png)

